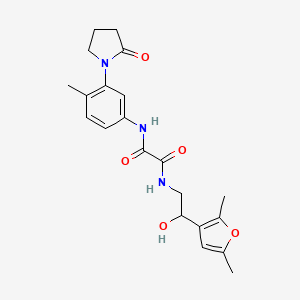

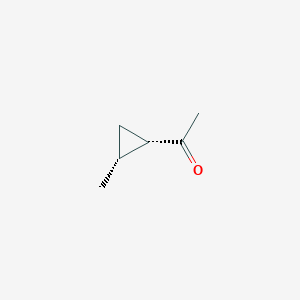

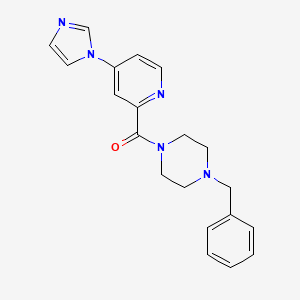

![molecular formula C16H22N4O B2415036 9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1785852-28-9](/img/structure/B2415036.png)

9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a heterocyclic compound . Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .

Synthesis Analysis

In one observed synthesis, 4-isothiocyanato-4-methylpentan-2-one was reacted with propane-1,3-diamine in a molar ratio of 3:1 to afford the anticipated product, pyrimidopyrimidine-thione, in excellent yield .Molecular Structure Analysis

The molecular structure of this compound is complex, as it incorporates a pyrimidopyrimidine scaffold . This class of heterocycles contains a significant characteristic scaffold and possesses a wide range of biological characteristics .Chemical Reactions Analysis

The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, is of interest .Aplicaciones Científicas De Investigación

Antiallergic Applications

The compound 9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives have shown potential in antiallergic applications. Studies have demonstrated that modifications to the pyridopyrimidine ring, such as the introduction of specific functional groups, can enhance antiallergic activity. For instance, the compound 9-[(3-acetylphenyl)amino]-6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid was found to be three times as active as sodium chromoglycate in passive cutaneous anaphylaxis tests (Hermecz et al., 1984).

Chemical Synthesis and Modifications

The compound has been a focus in the field of chemical synthesis, with research exploring various modifications to enhance its biological properties. For example, the Vilsmeier–Haack formylation of tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones led to the synthesis of different compounds, demonstrating the versatility of the compound's chemical structure (Horváth et al., 1983).

Stereochemistry and Tautomerism

Investigations into the stereochemistry and tautomerism of derivatives of this compound have provided insights into its chemical behavior. Studies have shown that these compounds exhibit properties like imine-enamine tautomerism and solvent-dependent tautomerism, contributing to our understanding of their chemical properties (Breining et al., 1985).

Potential as HIV-1 Integrase Inhibitors

A derivative of this compound, methyl 9-amino-3-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylate, was synthesized as an intermediate for a new class of HIV-1 integrase inhibitors. This suggests the potential of these compounds in antiviral research (Kinzel et al., 2007).

Gastroprotective Activity

Some derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have shown gastroprotective activity, suggesting potential applications in protecting against gastric damage. This indicates a possibility for medical applications beyond their antiallergic properties (Hermecz et al., 1992).

Propiedades

IUPAC Name |

9-methyl-2-(propylamino)-3-(propyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O/c1-4-8-17-11-13-14(18-9-5-2)19-15-12(3)7-6-10-20(15)16(13)21/h6-7,10-11,18H,4-5,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPNMEHTSMFVKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=NCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

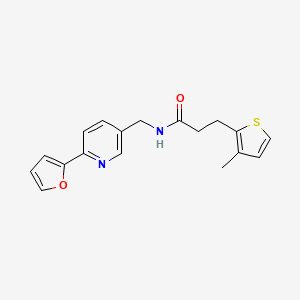

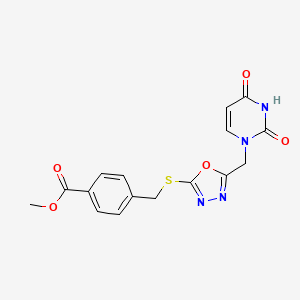

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)

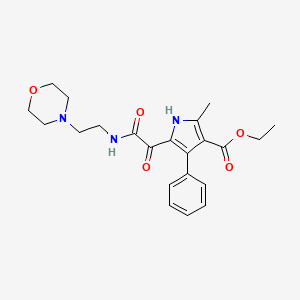

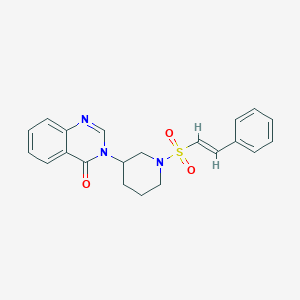

![Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate](/img/structure/B2414962.png)

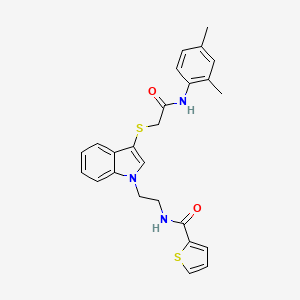

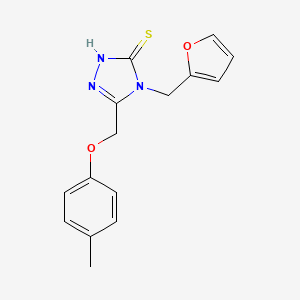

![Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2414971.png)

![4-fluoro-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2414976.png)